L-tert-Leucine
CAS No.: 20859-02-3
Cat. No.: VC21539715
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20859-02-3 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
IUPAC Name | (2S)-2-amino-3,3-dimethylbutanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 |
Standard InChI Key | NPDBDJFLKKQMCM-SCSAIBSYSA-N |
Isomeric SMILES | CC(C)(C)[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)C(C(=O)O)N |
Canonical SMILES | CC(C)(C)C(C(=O)[O-])[NH3+] |
Chemical Structure and Properties of L-tert-Leucine
L-tert-Leucine is distinguished by its tert-butyl group, which imparts significant hydrophobicity and steric hindrance to the molecule. These properties enable it to effectively control the conformation of polypeptide molecules in biosynthesis, leading to the formation of chiral compounds with high stereoselectivity . As a non-polar amino acid, L-tert-Leucine's molecular structure facilitates its role in various chemical transformations.
The tert-butyl side chain of L-tert-Leucine creates unique spatial configurations that contribute to its effectiveness in asymmetric synthesis. This structural feature allows it to serve as an excellent template for inducing asymmetric reactions, where the products demonstrate remarkably high stereoselectivity . When in its N-Boc protected form, it appears as a white to slightly yellow crystalline powder that maintains its chiral properties while offering protection for the amino group during chemical reactions .
Physical and Chemical Characteristics
The physical properties of L-tert-Leucine are largely influenced by its tert-butyl group, which affects its solubility, melting point, and reactivity. The carboxyl group in L-tert-Leucine's structure can undergo condensation reactions with alcohols under acidic or basic conditions to form various ester derivatives . This reactivity makes L-tert-Leucine versatile in different synthetic applications, particularly in pharmaceutical development.
Applications of L-tert-Leucine
Pharmaceutical Applications
L-tert-Leucine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications in this field are extensive and include:
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HIV protease inhibitors, critical for antiretroviral therapy
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Hepatitis virus inhibitors, used in the treatment of viral hepatitis
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Chiral drug intermediates for producing synthetic chiral drugs with specific spatial configurations
The pharmaceutical value of L-tert-Leucine stems from its ability to control molecular conformation precisely, which is essential for drug efficacy and specificity. Its unique structural properties make it particularly valuable in the development of antiviral medications where proper stereochemistry is crucial for binding to specific viral targets .
Food and Cosmetic Applications
Beyond its pharmaceutical uses, L-tert-Leucine has found applications in:
These applications leverage the amino acid's unique properties to improve product quality and performance across different consumer goods sectors .
Production Methods for L-tert-Leucine
Chemical versus Biological Synthesis
While both chemical and biological methods exist for producing L-tert-Leucine, biological approaches have gained significant attention due to their numerous advantages. The comparison between these methods reveals why biological synthesis has become increasingly preferred:
Aspect | Chemical Methods | Biological Methods |
---|---|---|
Enantiomeric purity | Variable | Very high (>99% e.e.) |
Reaction conditions | Often harsh | Mild |
Environmental impact | Higher | Lower |
Cost | Generally higher | Generally lower |
Product specificity | Less specific | Highly specific |
Safety | Variable | High |
Biological methods, particularly enzyme-catalyzed reactions, offer superior enantiomeric purity, specificity, and environmental sustainability compared to traditional chemical synthesis approaches . These advantages have driven the development of various enzymatic systems for L-tert-Leucine production.
Enzyme-Based Synthesis Approaches
Recent research has focused on using leucine dehydrogenase (LeuDH) for the enzymatic synthesis of L-tert-Leucine. Several notable LeuDH enzymes have been identified and characterized:
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Leucine dehydrogenase from Exiguobacterium sibiricum (EsiLeuDH) discovered through genome mining technology
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Leucine dehydrogenase from Laceyella sacchari (LsLeuDH) with excellent thermostability
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Leucine dehydrogenase from Bacillus coagulans NL01 (BcLeuDH) with excellent thermal and pH stability
These enzymes catalyze the reductive amination of trimethylpyruvic acid (TMP) to produce L-tert-Leucine with high optical purity . The reaction requires the participation of the coenzyme NADH, which is regenerated through coupling with formate dehydrogenase (FDH) .
Advanced Biocatalytic Systems for L-tert-Leucine Production
Coenzyme Regeneration Systems
A significant challenge in enzyme-catalyzed L-tert-Leucine production is the cost of coenzymes like NADH. To address this issue, researchers have developed effective coenzyme regeneration systems by coupling leucine dehydrogenase with formate dehydrogenase . This approach offers several advantages:
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Formate dehydrogenase uses sodium formate as a substrate, which is inexpensive
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The reaction produces only CO₂ and H⁺ as by-products, making it environmentally friendly
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The continuous regeneration of NADH makes the process economically viable for industrial applications
Self-Assembly Coenzyme Regeneration Systems
Recent innovations have led to the development of self-assembly coenzyme regeneration systems that further improve the efficiency of L-tert-Leucine production. These systems demonstrate enhanced catalytic performance compared to simple enzyme mixtures, as shown in the following kinetic parameters:
Enzyme | Substrate | Km (mM) | Vmax (U⁻¹) | Kcat (S⁻¹) | Kcat/Km (mM⁻¹ S⁻¹) |
---|---|---|---|---|---|
FR-LR (FR) | COONH₄ | 22.50 ± 0.15 | 3.20 ± 0.12 | 377.62 ± 10.98 | 16.78 ± 0.72 |
FR + LR (FR) | COONH₄ | 20.18 ± 0.98 | 1.67 ± 0.42 | 197.44 ± 0.47 | 9.78 ± 0.48 |
FR-LR (LR) | TMA | 2.13 ± 0.33 | 13.97 ± 0.13 | 1497.95 ± 14.06 | 702.05 ± 4.26 |
FR + LR (LR) | TMA | 11.11 ± 0.41 | 16.35 ± 0.38 | 1676.23 ± 39.65 | 150.86 ± 9.61 |
The self-assembly system (FR-LR) shows significantly higher catalytic efficiency for TMA (trimethylpyruvic acid) substrate compared to the simple mixture of enzymes (FR + LR), with a Kcat/Km value 4.7 times higher . This improved efficiency is attributed to the formation of substrate channeling and shortened electron transfer distances in the self-assembly system .
Whole-Cell Biocatalysis
Whole-cell biocatalysis represents another promising approach for L-tert-Leucine production. Engineered Escherichia coli cells that coexpress leucine dehydrogenase and formate dehydrogenase have been used as biocatalysts for the conversion of trimethylpyruvic acid to L-tert-Leucine . This approach offers several advantages:
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Eliminates the need for enzyme purification
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Provides a protected environment for the enzymes
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Simplifies the process for industrial applications
In a notable study, 100 millimolar TMP was catalyzed for 25 hours using whole-cell biocatalysis, resulting in an L-tert-Leucine yield of 87.38% with an enantiomeric excess (e.e.) exceeding 99.99% . The space-time yield reached 10.90 g L⁻¹ day⁻¹, demonstrating the efficiency of this approach .
Production Optimization Strategies
Fed-Batch Approaches
To overcome substrate inhibition effects observed in L-tert-Leucine production, researchers have implemented fed-batch strategies. In one study, this approach enabled the transformation of up to a 0.8 M concentration of TMP to L-tert-Leucine with an average conversion rate of 81%, resulting in an L-tert-Leucine concentration of 65.6 g⋅L⁻¹ . This strategy effectively addresses the limitation of substrate inhibition while maximizing product yield.
Bifunctional Enzyme Complexes
The development of bifunctional enzyme complexes based on cohesin-dockerin interactions has shown great potential for L-tert-Leucine synthesis. These complexes integrate both leucine dehydrogenase and formate dehydrogenase in a single system, enhancing reaction efficiency . Using this approach, researchers have achieved production of 91 g/L of L-tert-Leucine with an enantiomeric purity of 99% e.e. .
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